![molecular formula C22H23N5O5 B2517906 N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052614-20-6](/img/structure/B2517906.png)
N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
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Scientific Research Applications
Anticholinesterase Activity
Triazole derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. Compounds with triazole and acetamide groups have shown moderate to good activities, suggesting potential applications of similar compounds in developing treatments for neurodegenerative disorders (Riaz et al., 2020).
Synthesis of Erythrina Alkaloids
In the synthesis of erythrinane derivatives, which are part of Erythrina alkaloids, compounds featuring dimethoxyphenyl and acetamide functionalities play crucial roles. These derivatives are of interest due to their biological activities, which include neuroprotective effects. The process involves Mn(III)/Cu(II)-mediated oxidative radical cyclization, highlighting the synthetic utility of such structures in complex organic synthesis (Chikaoka et al., 2003).
Antioxidant Properties
Dimethoxyphenol derivatives, closely related to the dimethoxyphenyl group in the query compound, have been explored for their antioxidant capabilities. These compounds, when modified, can exhibit higher antioxidant capacity, suggesting potential for the development of new antioxidant agents. This is particularly relevant in the context of combating oxidative stress-related diseases (Adelakun et al., 2012).
Disease-Modifying Antirheumatic Drug (DMARD) Metabolites
The metabolites of compounds with dimethoxyphenyl and triazole elements have been studied for their anti-inflammatory effects, especially in models of rheumatoid arthritis. This highlights the compound's potential application in the development of new DMARDs with improved efficacy and safety profiles (Baba et al., 1998).
Molecular Docking and Anticancer Activity
The structural features present in N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide suggest potential for anticancer activity. Similar compounds have been synthesized and subjected to molecular docking studies to evaluate their binding affinity to cancer-related targets, indicating a promising area for cancer therapy research (Sharma et al., 2018).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-4-13-5-8-15(9-6-13)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-14-7-10-16(31-2)17(11-14)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYGAUGKTYFJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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